

physical and chemical properties of (-)-Menthyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthyl chloride

Cat. No.: B097347

[Get Quote](#)

(-)-Menthyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloride, a derivative of the naturally occurring monoterpenoid (-)-menthol, is a versatile chiral building block in organic synthesis. Its unique stereochemistry and reactivity make it a valuable intermediate in the preparation of a wide range of compounds, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the physical and chemical properties of **(-)-Menthyl chloride**, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical and Chemical Properties

(-)-Menthyl chloride is a colorless to pale yellow liquid with a characteristic minty odor.^[1] It is a chiral molecule with the (1R,2S,5R) configuration.

Physical Properties

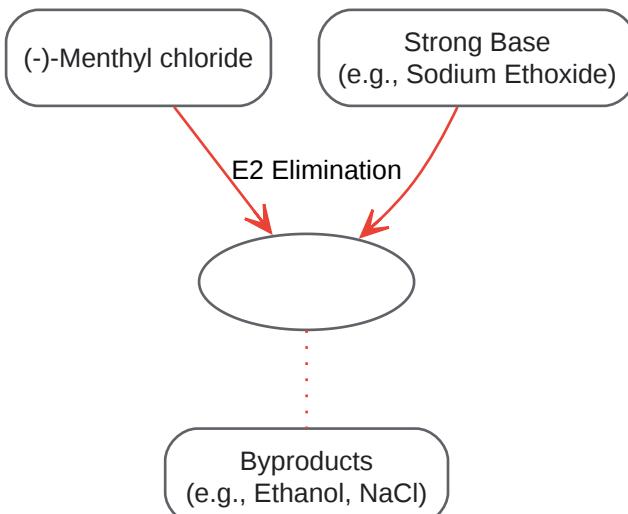
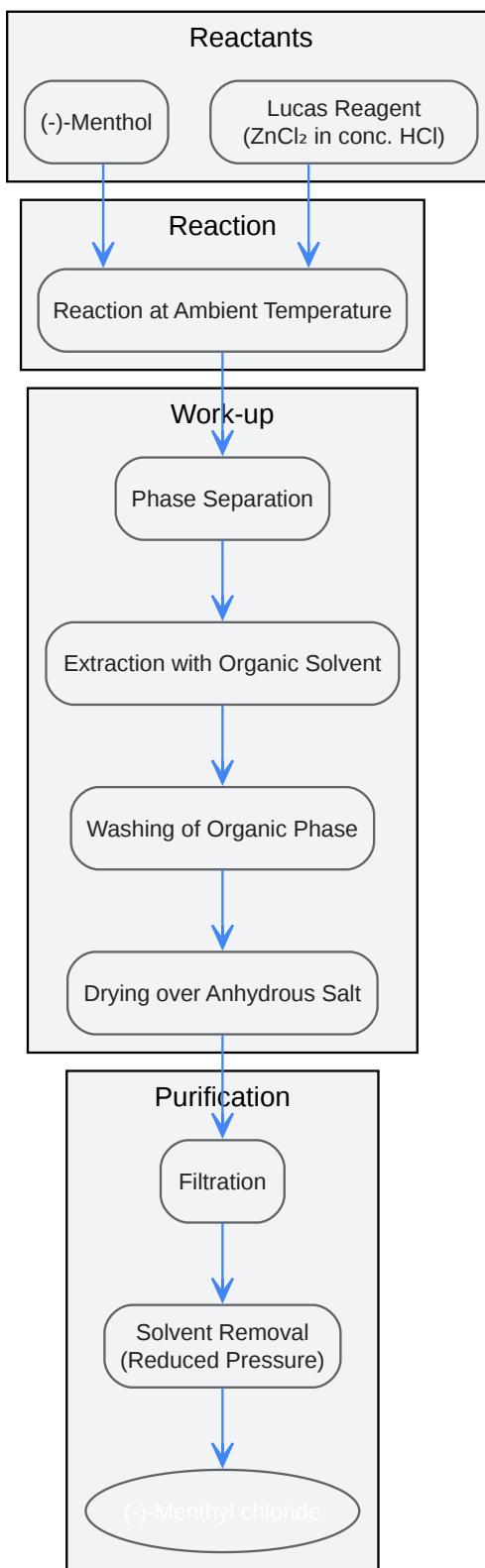
The key physical properties of **(-)-Menthyl chloride** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₉ Cl	[1]
Molecular Weight	174.71 g/mol	[1]
Appearance	Colorless or slightly yellow clear liquid	[1] [2]
Density	0.936 - 0.94 g/mL at 25 °C	[1] [2] [3]
Boiling Point	216.1 °C at 760 mmHg (estimated) 101-101.5 °C at 21 mmHg 101 °C at 25 mmHg	[1] [2] [3]
Melting Point	-20 to -16.5 °C	[1]
Refractive Index (n ²⁰ /D)	1.4634 - 1.464	[1] [3]
Optical Rotation [α] ²⁰ /D (neat)	-50° to -58°	[2]
Solubility	Soluble in organic solvents. Water solubility: 2.576 mg/L at 25 °C (estimated)	[3]
Flash Point	78.89 °C (174 °F)	[1] [3]
Vapor Pressure	0.200 - 0.209 mmHg at 25 °C	[1] [3]

Chemical Properties

(-)-Menthyl chloride's chemical reactivity is primarily dictated by the presence of the chlorine atom on the cyclohexane ring. It readily undergoes nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.[\[4\]](#) This allows for the introduction of a variety of functional groups. The reaction can proceed via an S_N1 or S_N2 mechanism depending on the reaction conditions and the nucleophile.[\[4\]](#)
- E2 Elimination: In the presence of a strong, non-nucleophilic base, **(-)-Menthyl chloride** undergoes an E2 elimination reaction to form an alkene.[\[4\]](#) The stereochemistry of the



cyclohexane ring plays a crucial role in the outcome of this reaction. For the E2 mechanism to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar (trans-diaxial) arrangement.^{[5][6]} In its more stable conformation, **(-)-Menthyl chloride** has all three substituents (isopropyl, methyl, and chlorine) in equatorial positions. To achieve the necessary trans-diaxial geometry for elimination, the molecule must first ring-flip to a higher-energy conformation where these groups are axial.^{[6][7]} This results in a slower reaction rate compared to its diastereomer, neomentyl chloride, and leads to the formation of a specific alkene product, 2-menthene, as the major product.^{[6][7]}

Experimental Protocols

Synthesis of **(-)-Menthyl chloride** from **(-)-Menthol**

The most common method for the synthesis of **(-)-Menthyl chloride** is the reaction of **(-)-menthol** with Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).^[8]

Workflow for the Synthesis of **(-)-Menthyl chloride**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5856597A - Preparation of lucas reagent of enhanced utility and its use in synthesis of cycloaliphatic chlorides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. Solved Menthyl chloride reacts with sodium ethoxide in | Chegg.com [chegg.com]
- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of (-)-Menthyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097347#physical-and-chemical-properties-of-menthyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com